molecular formula C12H12ClNO B1611933 2-Chloro-6-ethoxy-3-methylquinoline CAS No. 948291-66-5

2-Chloro-6-ethoxy-3-methylquinoline

Cat. No.: B1611933
CAS No.: 948291-66-5
M. Wt: 221.68 g/mol
InChI Key: DLRPVFUNQNZOAX-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-3-methylquinoline is a heterocyclic compound belonging to the quinoline family. It has the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxy-3-methylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 2-chloroquinoline with ethyl iodide in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-6-ethoxy-3-methylquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-ethoxy-3-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6-position and the methyl group at the 3-position differentiates it from other quinoline derivatives, potentially leading to unique reactivity and biological activity .

Properties

IUPAC Name

2-chloro-6-ethoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-3-15-10-4-5-11-9(7-10)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRPVFUNQNZOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588992
Record name 2-Chloro-6-ethoxy-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-66-5
Record name 2-Chloro-6-ethoxy-3-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-ethoxy-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-66-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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